molecular formula C19H20FN3O4S B2682128 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252911-45-7

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2682128
CAS No.: 1252911-45-7
M. Wt: 405.44
InChI Key: BKGSNLHRBZRLBD-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidine core. One common approach is the cyclization of thiophene derivatives with appropriate reagents under controlled conditions. The butyl group can be introduced through alkylation reactions, while the fluoromethoxyphenyl group is often added via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Continuous flow chemistry might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[3,2-d]pyrimidine core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace specific groups with others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific diseases.

  • Industry: : Its unique chemical properties can be harnessed for various industrial applications, such as in materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared to other thieno[3,2-d]pyrimidine derivatives, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:

  • Thieno[3,2-d]pyrimidin-4-one derivatives

  • Thieno[3,4-b]pyridine derivatives

  • Indole derivatives

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQDLDUOLRTFCG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)OC)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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